molecular formula C7H11ClF5NO B13329172 4-(Perfluoroethoxy)piperidine hydrochloride

4-(Perfluoroethoxy)piperidine hydrochloride

Cat. No.: B13329172
M. Wt: 255.61 g/mol
InChI Key: YAUQIFLJPWYBJQ-UHFFFAOYSA-N
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Description

4-(Perfluoroethoxy)piperidine hydrochloride is a fluorinated piperidine derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and modified physicochemical properties. The incorporation of fluorine atoms into molecules is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a perfluoroethoxy group is introduced to a piperidine derivative under basic conditions .

Industrial Production Methods

Industrial production of 4-(Perfluoroethoxy)piperidine hydrochloride may involve continuous flow reactions to ensure high yield and purity. The use of microwave irradiation and efficient chlorination methods can also be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Perfluoroethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives .

Scientific Research Applications

4-(Perfluoroethoxy)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug design and development due to its unique pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Perfluoroethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may also affect various biochemical pathways by modulating the activity of its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific perfluoroethoxy group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high metabolic stability and specific binding characteristics .

Properties

Molecular Formula

C7H11ClF5NO

Molecular Weight

255.61 g/mol

IUPAC Name

4-(1,1,2,2,2-pentafluoroethoxy)piperidine;hydrochloride

InChI

InChI=1S/C7H10F5NO.ClH/c8-6(9,10)7(11,12)14-5-1-3-13-4-2-5;/h5,13H,1-4H2;1H

InChI Key

YAUQIFLJPWYBJQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC(C(F)(F)F)(F)F.Cl

Origin of Product

United States

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